1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine
Overview
Description
Phosphatidylcholine acylated with two heptadecanoic acids. For use in lipid studies and as internal standard. See similar compounds
1,2-Diheptadecanoyl-sn-glycero-3-PC (DHDPC) is a synthetic phosphatidylcholine containing 17:0 fatty acids at the sn-1 and sn-2 positions. It has been used as an internal standard for the quantification of phosphatidylcholines by LC-MS.
PC(17:0/17:0) is a phosphatidylcholine 34:0.
Mechanism of Action
Target of Action
1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine (DHPC) is a derivative of phosphatidylcholine (PC), a major component of biological membranes . It primarily targets the lipid bilayer of cells, where it can integrate into the membrane due to its lipophilic nature .
Mode of Action
DHPC interacts with the lipid bilayer of cells, integrating into the membrane due to its lipophilic nature . This interaction can alter the physical properties of the membrane, such as fluidity and phase behavior .
Biochemical Pathways
As a derivative of phosphatidylcholine, it likely plays a role in lipid metabolism and membrane dynamics .
Pharmacokinetics
As a lipophilic compound, it is likely to be absorbed and distributed in the body following the principles of lipid metabolism . Its bioavailability would be influenced by factors such as its formulation and the route of administration.
Result of Action
The primary result of DHPC’s action is the alteration of the physical properties of cell membranes . This can influence various cellular processes, including signal transduction, protein function, and cellular responses to external stimuli .
Action Environment
The action of DHPC can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes . Additionally, factors such as temperature and pH can influence its physical state and thus its biological activity .
Properties
IUPAC Name |
[(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWAYAIMWLNAJW-RRHRGVEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SFVS help determine the phase transition temperature (Tm) of DHPC in a single lipid bilayer?
A: SFVS exploits the symmetry properties of molecules at interfaces. In a gel phase, the lipid tails are ordered, leading to a specific SFVS signal. Upon transitioning to a liquid crystalline phase, this order is disrupted, changing the signal. [, ] By monitoring the intensity of specific vibrational modes, such as the symmetric methyl stretch around 2875 cm-1, researchers can pinpoint the temperature at which this change occurs, indicating the phase transition temperature (Tm) of DHPC. []
Q2: How does the Tm of DHPC measured by SFVS compare to traditional methods, and what does this tell us about supported lipid bilayers?
A: The Tm of DHPC measured by SFVS aligns closely with values obtained through Differential Scanning Calorimetry (DSC) of lipid vesicles in solution. [] Specifically, SFVS yielded a Tm of 52.4 +/- 0.7 °C for DHPC, while literature values from DSC range around 49 +/- 3 °C. [] This agreement suggests that immobilizing DHPC on a solid support for SFVS measurements does not significantly alter its phase transition behavior compared to its behavior in solution. [] This finding supports the use of supported lipid bilayers as valid models for studying the biophysical properties of cell membranes.
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